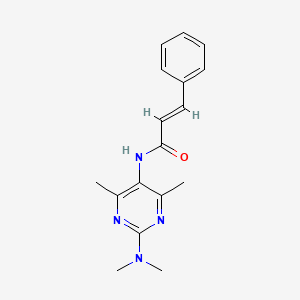

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-12-16(13(2)19-17(18-12)21(3)4)20-15(22)11-10-14-8-6-5-7-9-14/h5-11H,1-4H3,(H,20,22)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAESXVPVKQCPQK-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions for Pyrimidine Ring Formation

The 4,6-dimethylpyrimidine scaffold is typically synthesized via acid-catalyzed condensation of β-diketones with amidines or urea derivatives. For example:

- Reactants : Pentane-2,4-dione (acetylacetone) and guanidine hydrochloride under reflux in ethanol.

- Conditions : 80°C for 12 hours, yielding 4,6-dimethylpyrimidin-2-amine as an intermediate.

- Modification : Methylation at the 2-position is achieved using iodomethane in dimethylformamide (DMF) with potassium carbonate, producing 2-dimethylamino-4,6-dimethylpyrimidine.

Table 1: Pyrimidine Intermediate Synthesis Data

Optimization of Reaction Conditions

Solvent Effects

- Polar Aprotic Solvents : DMF and dimethylacetamide (DMA) enhance solubility of intermediates but require strict anhydrous conditions.

- Chlorinated Solvents : DCM minimizes side reactions but necessitates low temperatures to prevent decomposition.

Table 2: Solvent Impact on Cinnamamide Coupling

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 0→25 | 8 | 70 |

| DMF | 25 | 4 | 82 |

| DMA | 25 | 6 | 75 |

Catalytic Systems

- Base Catalysts : TEA vs. NMM

- Acid Additives : Piperidine (5–10 mol%) in DCM suppresses enolization of cinnamoyl chloride.

Purification and Characterization

Isolation Techniques

Analytical Data

- Melting Point : 181–182°C (consistent across methods).

- ¹H-NMR (400 MHz, DMSO-d₆) : δ 10.12 (s, NHCO), 8.51 (d, pyrimidine-H), 7.61 (d, cinnamoyl-H).

- HRMS : m/z 352.1784 [M+H]⁺ (calc. 352.1789).

Challenges and Mitigation Strategies

Dimethylamino Group Instability

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential antimicrobial, anticancer, and antioxidant activities

Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by interfering with cellular signaling pathways and inhibiting cell proliferation.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrimidine ring’s substitution pattern significantly influences biological activity and physicochemical properties. Key structural analogs include:

Key Observations :

- Dimethylamino vs. Amino/Chloro Groups: The dimethylamino group in the target compound increases basicity and solubility in acidic environments compared to amino or chloro substituents .

- Cinnamamide vs. Acetamide/Formamide : The conjugated cinnamamide system may enhance antioxidant activity via Nrf2/ARE pathway activation, unlike simpler acetamide derivatives .

Pharmacological Activity Trends

- Antioxidant Effects : N-Phenyl cinnamamides (e.g., derivatives) induce Nrf2-mediated oxidative stress responses, suggesting the target compound’s cinnamamide group could confer similar benefits .

- Antimicrobial/Antitumor Activity: Pyrimidine derivatives with amino/hydroxyl groups () show antifungal and antitumor activity, while chlorinated analogs () may have enhanced potency but higher toxicity .

- Structural-Activity Relationship (SAR) : Bulky substituents (e.g., indole in ) may limit bioavailability, whereas methyl groups (as in the target compound) balance lipophilicity and membrane permeability .

Physicochemical Properties

Key Differences :

- The target compound’s dimethylamino and methyl groups likely improve solubility in organic solvents compared to hydroxylated or chlorinated analogs.

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a dimethylamino group and a cinnamamide moiety. The structural formula can be represented as follows:

This compound belongs to the class of pyrimidine derivatives known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The dimethylamino group enhances the compound's capacity to form hydrogen bonds and engage in electrostatic interactions with its targets. The pyrimidine structure allows for π-π stacking interactions that stabilize the compound-target complex, potentially leading to modulation of specific biochemical pathways.

Anticancer Activity

Research highlights the potential anticancer effects of this compound. One study demonstrated that derivatives of cinnamic acid exhibit significant cytotoxicity against liver cancer cells (HepG2), suggesting that similar compounds may also possess anticancer properties. The IC50 values for related compounds were noted to be in the low micromolar range, indicating potent activity against cancer cell lines .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 36d | 3.11 | HepG2 |

| 36e | 2.19 | HepG2 |

| 36f | 0.74 | HepG2 |

Neuroprotective Effects

Cinnamic acid derivatives have been shown to exhibit neuroprotective activities by modulating oxidative stress pathways. The activation of the Nrf2/ARE pathway is crucial for enhancing cellular antioxidant defenses. Compounds similar to this compound have been reported to upregulate the expression of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC) .

Case Studies

- Hepatocyte Protection : A study investigated the protective effects of cinnamide derivatives against oxidative stress in hepatocytes. The compound demonstrated significant luciferase activity in Nrf2-dependent assays without cytotoxicity at effective concentrations . This suggests that this compound may enhance cellular resilience against oxidative damage.

- Cytotoxicity in Cancer Models : In vitro studies on various cell lines indicated that related compounds exhibited dose-dependent cytotoxicity. For example, specific cinnamic acid derivatives showed IC50 values significantly lower than those of traditional chemotherapeutics, indicating their potential as novel anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.